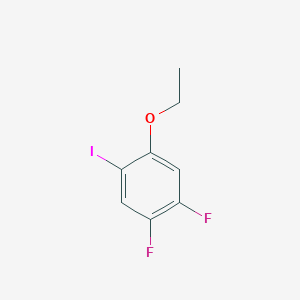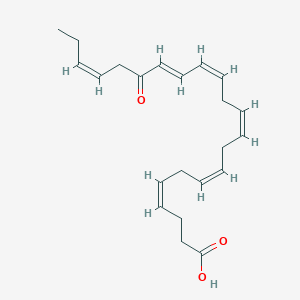![molecular formula C16H10O4 B14761100 5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene CAS No. 222-38-8](/img/structure/B14761100.png)
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,16,18-tetraoxapentacyclo[117002,1004,8015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene typically involves multi-step organic reactions. The process often starts with the formation of the core pentacyclic structure, followed by the introduction of oxygen atoms through oxidation reactions. Specific reagents and catalysts are used to control the reaction conditions and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the degree of unsaturation and alter the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions can produce more saturated derivatives.
Scientific Research Applications
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure and reactivity make it a valuable tool for probing biological systems and understanding enzyme-catalyzed reactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which 5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene exerts its effects involves interactions with molecular targets and pathways. The compound’s multiple oxygen atoms and conjugated double bonds enable it to participate in various chemical reactions, influencing biological processes and material properties. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or cross-linking in polymer synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5,7,17-trioxa-13-azapentacyclo[11.7.0.02,10.04,8.015,19]icosa-2,4(8),9,15(19)-tetraen-16-one
- 5,7,17-trioxa-13-azapentacyclo[11.7.0.02,10.04,8.015,19]icosa-2,4(8),9-trien-16-ol
Uniqueness
Compared to similar compounds, 5,7,16,18-tetraoxapentacyclo[117002,1004,8015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene stands out due to its higher oxygen content and unique pentacyclic structure
Properties
CAS No. |
222-38-8 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene |
InChI |
InChI=1S/C16H10O4/c1-2-10-4-14-16(20-8-18-14)6-12(10)11-5-15-13(3-9(1)11)17-7-19-15/h1-6H,7-8H2 |
InChI Key |
QMKBYGAFAUTCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC4=CC5=C(C=C43)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
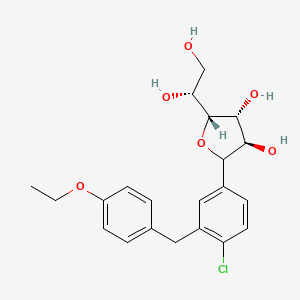
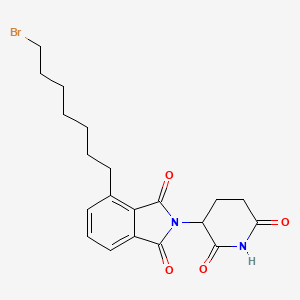
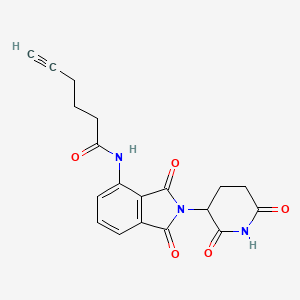
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

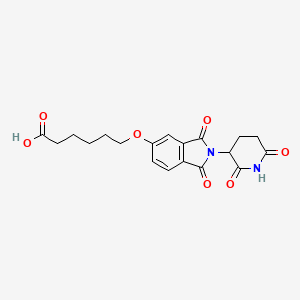
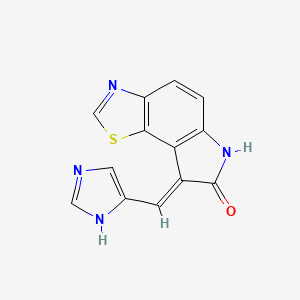
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
